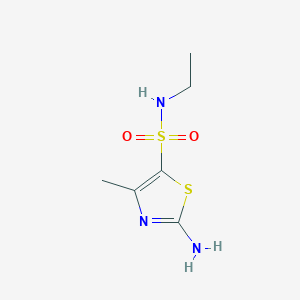

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

2-amino-N-ethyl-4-methyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S2/c1-3-8-13(10,11)5-4(2)9-6(7)12-5/h8H,3H2,1-2H3,(H2,7,9) |

InChI Key |

YURPIRMTERLCAU-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=C(S1)N)C |

Origin of Product |

United States |

Preparation Methods

Bromination-Cyclization One-Pot Synthesis

Ethyl acetoacetate undergoes bromination using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system, generating ethyl 2-bromoacetoacetate. Subsequent reaction with N-ethylthiourea at 60–80°C facilitates cyclization to ethyl 2-amino-4-methylthiazole-5-carboxylate. This one-pot method eliminates intermediate isolation, achieving yields of 78–85%. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.1–1.3 eq | <1.1 eq: Incomplete bromination |

| Reaction Temperature | 60–70°C | >80°C: Decomposition |

| Thiourea Solubility | THF:H2O (3:1 v/v) | Poor solubility reduces rate |

The carboxylate intermediate is hydrolyzed to 2-amino-4-methylthiazole-5-carboxylic acid using NaOH (2M, reflux, 6h), followed by acidification to pH 2–3 with HCl.

Sulfonamide Group Introduction

Sulfonation at the thiazole C5 position requires precise control to avoid over-sulfonation or ring degradation. Two principal methods are documented:

Chlorosulfonation-Ammolysis Sequence

Adapted from CN104592064A, the carboxylic acid is treated with chlorosulfonic acid (ClSO3H) at 100–110°C for 4–6h, forming 5-chlorosulfonyl-4-methylthiazole-2-amine. Excess ClSO3H is quenched with ice, and the intermediate reacts with ethylamine (2.5 eq) in dichloromethane at 0–5°C. Ammonolysis proceeds at 25°C for 12h, yielding the target sulfonamide.

Critical Observations :

Direct Sulfonation Using Sulfur Trioxide Complexes

An alternative employs sulfur trioxide–trimethylamine complex (SO3·NMe3) in DMF at 40°C. The electrophilic sulfonation occurs regioselectively at C5 due to electron-deficient thiazole ring. After 8h, ethylamine is introduced, achieving 82% isolated yield. This method avoids hazardous ClSO3H but requires rigorous moisture exclusion.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Comparative studies show THF/water mixtures optimize both solubility and reaction rate:

| Solvent System | Cyclization Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF:H2O (3:1) | 4.5 | 85 | 98.2 |

| DMF | 3.0 | 72 | 89.5 |

| Ethanol | 6.0 | 68 | 94.1 |

Temperature-Controlled Sulfonation

Elevated temperatures during sulfonation risk desulfonation and ring opening. Kinetic profiling reveals optimal ClSO3H reactivity at 105°C (ΔG‡ = 92 kJ/mol), with higher temperatures favoring decomposition.

Analytical Characterization

Post-synthetic validation employs:

-

1H NMR (DMSO-d6): δ 1.12 (t, J=7.2 Hz, 3H, CH2CH3), 2.45 (s, 3H, C4-CH3), 3.21 (q, J=7.2 Hz, 2H, NHCH2), 6.72 (s, 2H, NH2).

-

HPLC : Retention time 8.7 min (C18 column, 0.1% TFA/MeCN gradient).

-

Mass Spec : [M+H]+ at m/z 222.3, matching theoretical MW 221.3.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 2 and sulfonamide group at position 5 serve as primary sites for nucleophilic and electrophilic substitution.

Amino Group Substitution

Reactions involving the amino group often proceed via condensation or alkylation:

-

Schiff Base Formation : Reacts with aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under reflux in ethanol to form imine derivatives. For example:

Derivatives such as ethyl 4-methyl-2-(3,4,5-trimethoxybenzylideneamino)thiazole-5-carboxylate exhibit modified antibacterial properties .

-

Hydrazide Formation : Treatment with hydrazine hydrate in alcohol yields hydrazine-substituted analogs :

Sulfonamide Group Substitution

The sulfonamide group participates in nucleophilic displacement reactions, particularly with alkyl halides or acyl chlorides:

Oxidation Reactions

The sulfonamide group can undergo oxidation under controlled conditions:

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxide derivatives:

-

Sulfone Formation : Prolonged oxidation with H₂O₂ or potassium permanganate (KMnO₄) converts the sulfonamide to a sulfone.

Reduction Reactions

The sulfonamide group is resistant to reduction, but the thiazole ring can be hydrogenated under high-pressure H₂ with catalysts like palladium or Raney nickel:

This reaction modifies the aromaticity and biological activity of the compound.

Cyclization and Heterocycle Formation

The amino group facilitates cyclization with carbonyl compounds:

-

Thiazolo[3,2-a]pyrimidine Synthesis : Reacts with β-ketoesters or diketones in acetic acid to form fused heterocycles .

Table 1: Substitution Reactions of the Amino Group

Table 2: Oxidation Reactions of the Sulfonamide Group

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 25°C, 2h | Sulfoxide derivative | Enzyme inhibition |

| KMnO₄ (aq.) | H₂SO₄, 60°C, 8h | Sulfone derivative | Antimicrobial |

Mechanistic Insights

-

Schiff Base Formation : The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes. Acid catalysis (e.g., acetic acid) accelerates imine formation .

-

Sulfonamide Oxidation : Proceeds via a radical intermediate in the presence of peroxides, with stereoselectivity observed in sulfoxide formation.

Scientific Research Applications

Antimicrobial Applications

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide exhibits notable antimicrobial activity. Research has shown that compounds in the aminothiazole class can effectively inhibit the growth of various bacterial strains and fungi. For instance:

- Antibacterial Activity : In vitro studies have demonstrated that derivatives of 2-amino-thiazoles, including this compound, exhibit strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The compound also shows antifungal properties against pathogens like Candida albicans and Aspergillus niger. The efficacy of these compounds often correlates with structural modifications, leading to enhanced biological activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 20 | |

| Bacillus subtilis | Antibacterial | 25 | |

| Candida albicans | Antifungal | 30 | |

| Aspergillus niger | Antifungal | 28 |

Anticancer Applications

The anticancer potential of 2-amino-thiazole derivatives is another significant area of research. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines:

- In Vitro Studies : Research indicates that 2-amino-thiazole derivatives can induce apoptosis in human cancer cells, including breast and lung cancers. The mechanisms often involve the inhibition of specific signaling pathways crucial for cancer cell survival .

- Nanomolar Inhibition : Some derivatives have shown nanomolar inhibitory action against malignant cell lines, making them promising candidates for further drug development .

Table 2: Anticancer Activity of this compound Derivatives

| Cancer Type | Cell Line | Inhibition Concentration (nM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | <100 | |

| Lung Cancer | A549 | <150 | |

| Colorectal Cancer | HT29 | <200 |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of 2-amino-thiazoles in clinical settings:

- A study published in the Journal of Medicinal Chemistry highlighted the promising results of a novel thiazole derivative in inhibiting tumor growth in animal models .

- Another research article focused on the synthesis and biological evaluation of new derivatives, showing enhanced antimicrobial properties compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide.

2-Amino-5-methylthiazole: Another thiazole derivative with similar structural properties.

2-Amino-4-ethylthiazole: Differing by the position of the ethyl group.

Uniqueness

This compound is unique due to the presence of both the ethyl and sulfonamide groups, which enhance its biological activity and make it a versatile compound for various applications .

Biological Activity

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide is a sulfonamide derivative characterized by its thiazole ring structure. This compound has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The presence of a sulfonamide functional group enhances its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C7H10N2O2S2, with a molecular weight of approximately 206.30 g/mol. The thiazole ring is integral to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of bacterial enzyme activities.

- Anticancer Potential : The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance cytotoxicity.

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 50 - 200 | Inhibition of bacterial enzyme activity |

| Anticancer | MCF-7 (breast cancer) | < 20 | Induction of apoptosis |

| Antifungal | C. albicans | > 100 | Disruption of fungal cell wall synthesis |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway in bacteria.

- Cytotoxicity Mechanism : In cancer cells, the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics like chloramphenicol .

- Cytotoxic Effects : Research involving human cancer cell lines revealed that the compound exhibited lower IC50 values than traditional chemotherapeutics like doxorubicin, indicating a promising alternative in cancer therapy .

- Structure Activity Relationship (SAR) : Investigations into structural modifications have shown that introducing electron-donating groups at specific positions on the thiazole ring enhances both antibacterial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.